![molecular formula C11H13BrMgO B14885428 3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
3-[(3-Butenyloxy)methyl]phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-butenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds, making them invaluable in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-butenyloxy)methyl]phenylmagnesium bromide typically involves the reaction of 3-[(3-butenyloxy)methyl]bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled to control the exothermic nature of the Grignard formation.
化学反応の分析
Types of Reactions
3-[(3-butenyloxy)methyl]phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters.
Halides: Alkyl and aryl halides.
Electrophiles: Various electrophilic reagents used in coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
科学的研究の応用
3-[(3-butenyloxy)methyl]phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a key reagent in the formation of carbon-carbon bonds.
Pharmaceutical Research: In the synthesis of complex molecules for drug development.
Material Science: In the preparation of novel materials with specific properties.
Biological Studies: As a tool for modifying biomolecules.
作用機序
The mechanism by which 3-[(3-butenyloxy)methyl]phenylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to participate in various organic transformations, forming new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
3-[(3-butenyloxy)methyl]phenylmagnesium Chloride: Similar structure but with a chloride instead of a bromide.
3-[(3-butenyloxy)methyl]phenylmagnesium Iodide: Similar structure but with an iodide instead of a bromide.
Uniqueness
3-[(3-butenyloxy)methyl]phenylmagnesium bromide is unique due to the presence of the butenyloxy group, which can participate in additional reactions, providing more versatility in synthetic applications. The bromide ion also offers a balance between reactivity and stability, making it a preferred choice in many organic syntheses.
特性
分子式 |
C11H13BrMgO |
|---|---|
分子量 |
265.43 g/mol |
IUPAC名 |
magnesium;but-3-enoxymethylbenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,4-5,7-8H,1,3,9-10H2;1H;/q-1;;+2/p-1 |
InChIキー |
OZOHZYSIVKKXQU-UHFFFAOYSA-M |
正規SMILES |
C=CCCOCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B14885352.png)
![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
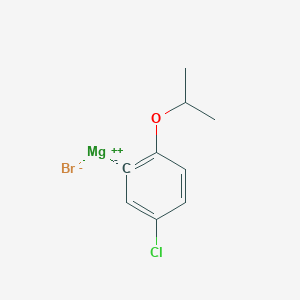
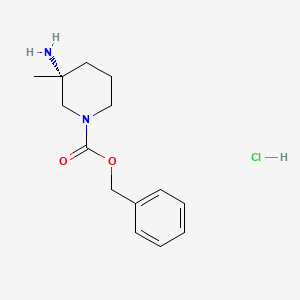
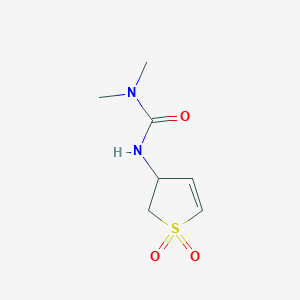
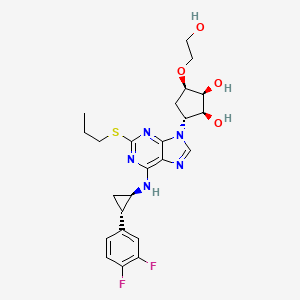
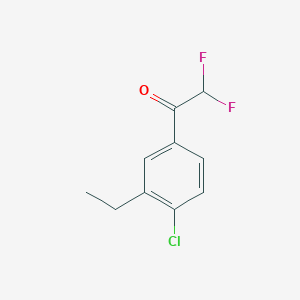
![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
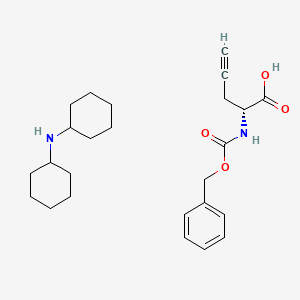
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
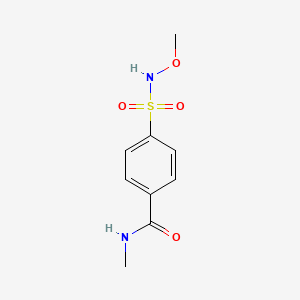
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)
![Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)
